molecular formula C18H15F3N2O2 B1672887 Flumizole CAS No. 36740-73-5

Flumizole

Cat. No. B1672887
CAS RN: 36740-73-5
M. Wt: 348.3 g/mol
InChI Key: OPYFPDBMMYUPME-UHFFFAOYSA-N
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Description

Flumizole is an anti-inflammatory agent . More specifically, it is a nonsteroidal anti-inflammatory drug (NSAID) that acts via inhibition of the enzyme cyclooxygenase (COX) .


Molecular Structure Analysis

Flumizole has the molecular formula C18H15F3N2O2 . Its structure includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The structure also includes two phenyl rings substituted with methoxy groups and a trifluoromethyl group attached to the imidazole ring .

Scientific Research Applications

Anti-Inflammatory Properties

Flumizole has been identified as a potent anti-inflammatory agent in various animal models. Its inhibitory activity surpasses that of indomethacin, a well-known anti-inflammatory drug, in rat foot edema and prostaglandin synthetase tests. The absorption properties of flumizole, especially in its solid dispersion form with polyethylene glycol, have shown promising results in improving drug absorption in dogs and human volunteers (Wiseman, Mcilhenny, & Bettis, 1975).

Neurological Research

In the context of neurological disorders, flumizole has shown the ability to penetrate the central nervous system of rats. This ability is crucial for its potential application in treating neurological diseases. The distribution and elimination of flumizole in normal rats and those with experimental allergic encephalomyelitis were comparable, suggesting its stability and effectiveness in such conditions. However, it did not demonstrate selective concentration at inflammation sites in the peripheral or central nervous system (Mcilhenny, Levine, Wiseman, & Sowinski, 1978).

Antifungal Properties

Fluconazole, a related compound, has been extensively studied for its antifungal properties. While not directly about Flumizole, these studies provide insights into the potential antifungal applications of related compounds. Fluconazole demonstrates significant effectiveness against various mycoses, including candidiasis and cryptococcal meningitis. The pharmacokinetic properties of fluconazole, including metabolic stability and high water solubility, contribute significantly to its therapeutic activity (Grant & Clissold, 1990).

properties

IUPAC Name

4,5-bis(4-methoxyphenyl)-2-(trifluoromethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-24-13-7-3-11(4-8-13)15-16(23-17(22-15)18(19,20)21)12-5-9-14(25-2)10-6-12/h3-10H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYFPDBMMYUPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C(F)(F)F)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10190204
Record name Flumizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumizole

CAS RN

36740-73-5
Record name Flumizole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36740-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumizole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036740735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flumizole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10190204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMIZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4YQF944N9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
146
Citations
HM McIlhenny, JW Bettis, EH Wiseman - Journal of Pharmaceutical …, 1975 - Elsevier
… of a flumizole dispersion … flumizole. Studies with a capsule formulation of the solid dispersion in human volunteers were indicative of good drug absorption. Plasma levels of flumizole …
Number of citations: 21 www.sciencedirect.com
T Corell, G Hasselmann - Acta pharmacologica et toxicologica, 1983 - Wiley Online Library
… Also, data on general pharmacodynamics in vivo and toxicity of fenflumizole will be … Oral EDSO-values for fenflumizole and indomethacin were not significantly different from EDSO-…
Number of citations: 31 onlinelibrary.wiley.com
HM McIlhenny, S Levine, EH Wiseman… - Experimental …, 1978 - Elsevier
… The nonacidic, nonsteroidal, anti-inflammatory agent, flumizole, … The distribution and elimination of flumizole is comparable in … Flumizole is inactive in the rat model of the disorder …
Number of citations: 5 www.sciencedirect.com
C Midskov, E Vinge… - Acta pharmacologica et …, 1984 - Wiley Online Library
… or R2) = CH3 and R2 (or R1) = H: monodemethyl-fenflumizole and c) Rl = R2 = H: didemethylfenflumizole. … No obvious adverse reactions to the fenflumizole formulations could be …
Number of citations: 7 onlinelibrary.wiley.com
JG Lombardino, EH Wiseman - Journal of Medicinal Chemistry, 1974 - ACS Publications
… flumizole (15) was approximately ten times that ofphenylbutazone. Although the direct comparison was not made between flumizole … comparison to indicate that flumizole would be 1-3 …
Number of citations: 449 pubs.acs.org
KRA Abdellatif, WAA Fadaly - Bioorganic Chemistry, 2017 - Elsevier
… the diarylimidazole (flumizole 6 and triflamizole 7) and in which; (i) we maintain the vicinal diarylheterocycle scaffold of coxibs, (ii) the central heteroaryl ring is imidazole like flumizole (6…
Number of citations: 24 www.sciencedirect.com
PE Bender, D Hill, PH Offen, K Razgaitis… - Journal of medicinal …, 1985 - ACS Publications
… -immunoregulatory profile predicted for this fused flumizole-levamisole type structure. The … In conclusion, hybridization of structural elements of flumizole with those of levamisolé has …
Number of citations: 89 pubs.acs.org
A Szczeklik - The American Journal of Medicine, 1983 - Elsevier
Recent studies of idiosyncratic reactions to analgesics have revealed several clinical patterns with different pathogeneses. In the common type of asthma precipitated by aspirin, …
Number of citations: 21 www.sciencedirect.com
M Kangasaho, H Vapaatalo - Acta Pharmacologica et …, 1983 - Wiley Online Library
… acid, indornethacin, tolfenamic acid, flumizole, nictindole and proquazone - did not … Flumizole and nictindole inhibited the latter at slightly higher concentrations than needed for …
Number of citations: 8 onlinelibrary.wiley.com
S Levine, M Torrelio - Experimental Neurology, 1977 - Elsevier
… This negative result was made more meaningful by confirming that flumizole alleviated … rats that had been treated with 10 mg/kg flumizole 1 h before. Measurement of foot swelling 3 h …
Number of citations: 15 www.sciencedirect.com

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